molecular formula C61H65N15O6 B561559 Trp-Arg-Trp-Trp-Trp-Trp-NH2 CAS No. 878557-55-2

Trp-Arg-Trp-Trp-Trp-Trp-NH2

Cat. No.: B561559
CAS No.: 878557-55-2
M. Wt: 1104.29
InChI Key: IRJDOVLLPORVJP-WOAIKHIASA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Mechanism of Action

Target of Action

WRW4 primarily targets the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) . FPR2 is a G-protein-coupled receptor involved in the regulation of inflammatory responses and immune cell recruitment .

Mode of Action

WRW4 acts as a selective antagonist of FPR2 . It inhibits the binding of certain agonists to FPR2, such as WKYMVm, MMK-1, amyloid beta42 (Abeta42) peptide, and F peptide . This inhibition results in a decrease in intracellular calcium release induced by these agonists . Furthermore, WRW4 blocks chemotactic migration and superoxide generation by amyloid beta 42 peptide in human neutrophils .

Biochemical Pathways

WRW4’s antagonistic action on FPR2 affects several biochemical pathways. For instance, it has been shown to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . In addition, it influences the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and migration .

Result of Action

The antagonistic action of WRW4 on FPR2 leads to a variety of molecular and cellular effects. For example, it has been shown to decrease the release of proinflammatory cytokines in cells treated with LPS, reversing the LPS-induced attenuation of cell proliferation, migration, invasion, and angiogenesis, and increasing apoptosis . Moreover, WRW4 impairs the development of pulmonary fibrosis in response to irradiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of WRW4. For instance, radiation therapy can increase the expression of FPR2, the target of WRW4, thereby potentially influencing its efficacy . .

Preparation Methods

WRW4 is synthesized through a series of peptide synthesis steps. The compound has the sequence WRWWWW-NH2, with a C-terminal amide modification . The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA. Industrial production methods for WRW4 involve large-scale peptide synthesis using automated peptide synthesizers and purification by high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

WRW4 undergoes various types of chemical reactions, including:

    Oxidation: WRW4 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: WRW4 can undergo substitution reactions where specific amino acid residues are replaced with other residues to create analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like amino acid derivatives. Major products formed from these reactions include oxidized WRW4, reduced WRW4, and various WRW4 analogs .

Comparison with Similar Compounds

WRW4 is unique among formyl peptide receptor antagonists due to its high selectivity for FPR2 and its ability to inhibit multiple FPR2-mediated signaling pathways. Similar compounds include:

WRW4 stands out due to its specific inhibition of FPR2-mediated signaling and its broad range of applications in scientific research .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDOVLLPORVJP-WOAIKHIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H65N15O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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